Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl
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Overview
Description
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is a complex polysaccharide compound It is composed of arabinofuranosyl (Araf) and xylosyl (Xyl) residues linked in specific configurations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. The reaction conditions typically include the presence of nucleotide sugars such as UDP-xylose and specific acceptor peptides or oligosaccharides .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the expression of glycosyltransferase genes in microbial hosts. This approach allows for the large-scale production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as transition metal complexes. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation processes and enzyme mechanisms.
Biology: Investigated for its role in cell wall integrity and plant growth.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of bio-based materials and as a functional ingredient in food products
Mechanism of Action
The mechanism of action of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves its interaction with specific molecular targets, such as glycosyltransferases and hydrolases. These interactions facilitate the transfer and modification of sugar moieties, influencing various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Araf(a1-2)Xyl(a1-6)Glc(b1-4)[Xyl(a1-6)]Glc(b1-4)b-Glc: Another complex polysaccharide with similar glycosylation patterns.
Xyloglucan: A hemicellulosic polysaccharide found in plant cell walls, with a backbone of 1,4-linked glucosyl residues.
Uniqueness
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is unique due to its specific linkage patterns and the presence of multiple xylosyl residues.
Properties
Molecular Formula |
C25H42O21 |
---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |
InChI |
InChI=1S/C25H42O21/c26-1-7(29)13(31)9(2-27)42-23-18(36)16(34)11(5-40-23)44-24-20(38)21(46-25-19(37)15(33)10(3-28)43-25)12(6-41-24)45-22-17(35)14(32)8(30)4-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
FQAOWTKNOXFLAA-BRKSDEAHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(O3)CO)O)O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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